![molecular formula C14H18O5 B13986166 5-[4-(Acetyloxy)-3-methoxyphenyl]pentanoic acid CAS No. 6951-88-8](/img/structure/B13986166.png)
5-[4-(Acetyloxy)-3-methoxyphenyl]pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(Acetyloxy)-3-methoxyphenyl]pentanoic acid is an organic compound with the molecular formula C14H20O5 It is a derivative of pentanoic acid, featuring an acetyloxy group and a methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Acetyloxy)-3-methoxyphenyl]pentanoic acid can be achieved through several methods. One common approach involves the esterification of 5-(4-hydroxy-3-methoxyphenyl)pentanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired acetyloxy derivative .
Industrial Production Methods
Industrial production of this compound may involve scalable lipase-catalyzed synthesis methods. For example, the synthesis of ®-4-(acetyloxy)pentanoic acid from racemic γ-valerolactone has been reported. This method utilizes lipase enzymes to catalyze the esterification reaction, providing a more environmentally friendly and efficient route for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
5-[4-(Acetyloxy)-3-methoxyphenyl]pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acetyloxy group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of 5-(4-hydroxy-3-methoxyphenyl)pentanoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-[4-(Acetyloxy)-3-methoxyphenyl]pentanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 5-[4-(Acetyloxy)-3-methoxyphenyl]pentanoic acid involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid and the corresponding hydroxyl derivative. This hydrolysis reaction can be catalyzed by enzymes such as esterases. The methoxyphenyl group may also participate in various biochemical interactions, contributing to the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-hydroxy-3-methoxyphenyl)pentanoic acid: This compound is a precursor in the synthesis of 5-[4-(Acetyloxy)-3-methoxyphenyl]pentanoic acid and shares similar structural features.
®-4-(acetyloxy)pentanoic acid: Another acetyloxy derivative with similar functional groups.
Uniqueness
This compound is unique due to the presence of both acetyloxy and methoxyphenyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
6951-88-8 |
|---|---|
Molekularformel |
C14H18O5 |
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
5-(4-acetyloxy-3-methoxyphenyl)pentanoic acid |
InChI |
InChI=1S/C14H18O5/c1-10(15)19-12-8-7-11(9-13(12)18-2)5-3-4-6-14(16)17/h7-9H,3-6H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
OBYSHHWEPBSEBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C=C(C=C1)CCCCC(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


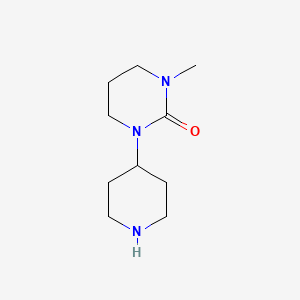
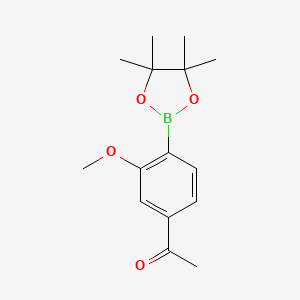

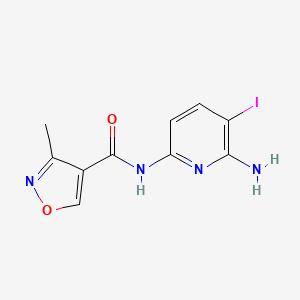
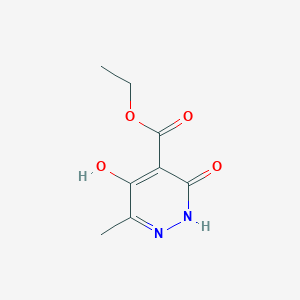

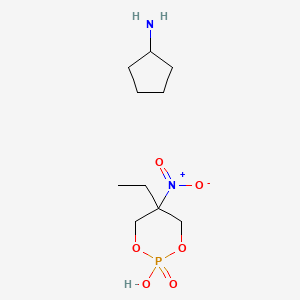
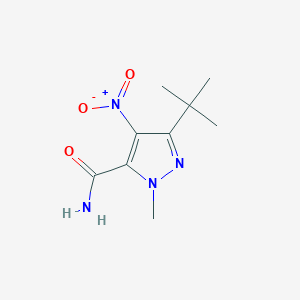
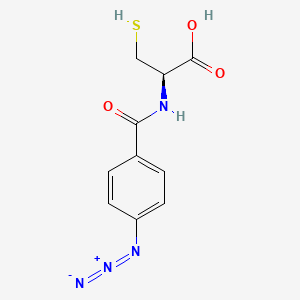
![4-[4-(3-Oxobutyl)phenoxy]benzamide](/img/structure/B13986138.png)


![Methyl 2-(4-hydroxy-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate](/img/structure/B13986149.png)
![N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B13986155.png)
